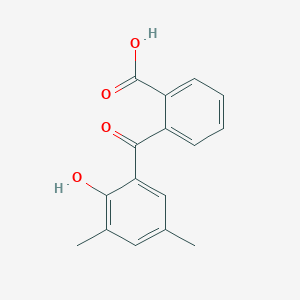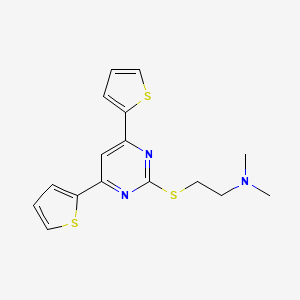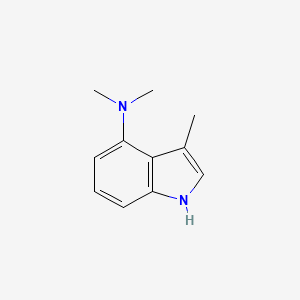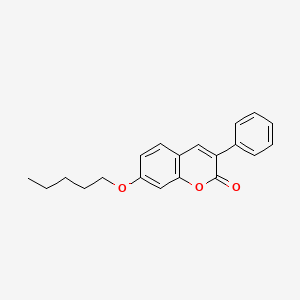
Tributyl(5-methyl-1-phenylhex-4-EN-3-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane is a chemical compound with the molecular formula C19H36Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane typically involves the reaction of tributylstannyl lithium with 5-methyl-1-phenylhex-4-en-3-one. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent used.
Scientific Research Applications
Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(3-methyl-1-butenyl)stannane
- Tributyl(cyclohexylidenemethyl)stannane
- Tributyl(cyclohexyloxymethyl)stannane
Uniqueness
Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl and methyl groups contribute to its stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
117785-55-4 |
|---|---|
Molecular Formula |
C25H44Sn |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
tributyl-(5-methyl-1-phenylhex-4-en-3-yl)stannane |
InChI |
InChI=1S/C13H17.3C4H9.Sn/c1-12(2)8-6-7-11-13-9-4-3-5-10-13;3*1-3-4-2;/h3-6,8-10H,7,11H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
NUKKQTSXKQJKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


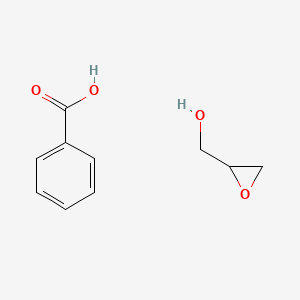
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
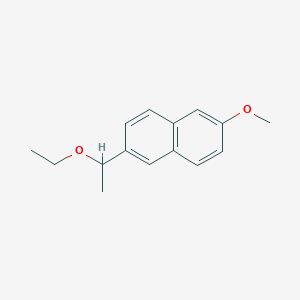


![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
